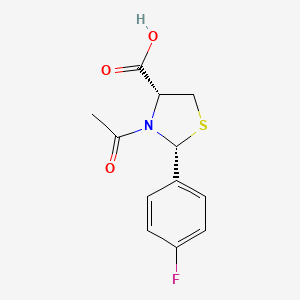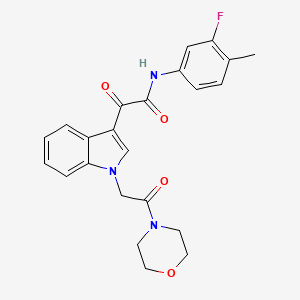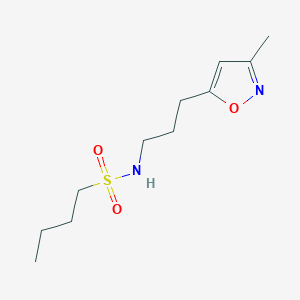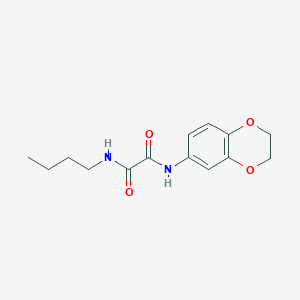![molecular formula C13H9ClN2OS B2872262 5-Chloro-2-[(3-pyridinylmethyl)sulfanyl]-1,3-benzoxazole CAS No. 338750-71-3](/img/structure/B2872262.png)
5-Chloro-2-[(3-pyridinylmethyl)sulfanyl]-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-[(3-pyridinylmethyl)sulfanyl]-1,3-benzoxazole is a chemical compound . It belongs to the class of benzoxazoles, which are important heteroarenes connecting synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . Benzoxazole is a bicyclic planar molecule and is extensively used as a starting material for different mechanistic approaches in drug discovery .
Synthesis Analysis
Benzoxazole derivatives can be synthesized via a condensation reaction between 2-aminophenol and aldehydes . This reaction can produce 2-aryl benzoxazole derivatives in good yield using a pent-ethylene diammonium pentachloro bismuth catalyst at room temperature under solvent-free conditions .Chemical Reactions Analysis
Benzoxazole has been extensively used as a starting material for different mechanistic approaches in drug discovery . It exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities .Applications De Recherche Scientifique
Cancer Research
5-Chloro-2-[(3-pyridinylmethyl)sulfanyl]-1,3-benzoxazole: has shown potential in cancer research due to its structural similarity to compounds with known antiproliferative activities . Its derivatives have been explored for their ability to inhibit pathways that are over-activated in several malignancies, such as the EGFR T790M/BRAF V600E pathways . These pathways are crucial targets for the development of anticancer drugs.
Pharmaceutical Development
In the pharmaceutical industry, benzoxazole derivatives, including the 5-Chloro variant, are utilized for their wide spectrum of pharmacological activities . They serve as intermediates in the synthesis of new biological materials and are prominent in medicinal chemistry due to their antibacterial, antifungal, anticancer, anti-inflammatory, and antihistamine properties .
Agrochemical Applications
Benzoxazole compounds, by extension, could be used in the agrochemical industry as precursors for the synthesis of antibacterial agents and pesticides . Their structural framework is conducive to creating compounds that can protect crops from various pathogens and pests.
Material Science
In material science, benzoxazole derivatives are valuable for their electronic properties and are used in the synthesis of organic compounds that have applications in light-emitting diodes (LEDs) and other electronic devices . Their planar structure and ability to participate in π-π stacking make them suitable for these applications.
Biochemistry Research
The compound’s role in biochemistry is significant due to its interaction with various biological pathways. It can be used to study enzyme inhibition, receptor binding, and other biochemical processes that are fundamental to understanding disease mechanisms and developing new treatments .
Industrial Uses
While specific industrial uses of 5-Chloro-2-[(3-pyridinylmethyl)sulfanyl]-1,3-benzoxazole are not widely documented, related benzoxazole compounds are used in the chemical industry as building blocks for the synthesis of more complex molecules. They are also involved in catalytic systems and eco-friendly pathways .
Antimicrobial Research
Benzoxazole derivatives have been evaluated for their antimicrobial activity against a range of bacteria and fungi, showing promise as potential new agents in the fight against drug-resistant infections .
Neurological Disorders
Research into benzoxazole derivatives has included the exploration of their potential therapeutic effects on neurological disorders. Their ability to cross the blood-brain barrier makes them candidates for the treatment of conditions such as Parkinson’s disease and Alzheimer’s .
Propriétés
IUPAC Name |
5-chloro-2-(pyridin-3-ylmethylsulfanyl)-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2OS/c14-10-3-4-12-11(6-10)16-13(17-12)18-8-9-2-1-5-15-7-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYBULONXHFHQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CSC2=NC3=C(O2)C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601323946 |
Source


|
| Record name | 5-chloro-2-(pyridin-3-ylmethylsulfanyl)-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601323946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666769 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
338750-71-3 |
Source


|
| Record name | 5-chloro-2-(pyridin-3-ylmethylsulfanyl)-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601323946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-ethoxyphenyl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2872180.png)
![2-[(3,4-Dichlorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2872181.png)
![(E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-[4-(2-methylpropoxy)phenyl]prop-2-enamide](/img/structure/B2872184.png)

![4-[2,4-Dichloro-5-(2-methoxyethoxy)phenyl]-3,5-thiomorpholinedione](/img/structure/B2872187.png)

![Methyl 4-((4-(methylthio)benzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2872191.png)

![N-[2-[(6-methylsulfanyl-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide](/img/structure/B2872196.png)
![4-[1-(3,6-Dichloropyridine-2-carbonyl)piperidine-4-carbonyl]phenol](/img/structure/B2872197.png)



![1-Benzothiophen-2-yl-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2872202.png)